molecular formula C20H24N4O3S B5546163 N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

Cat. No. B5546163
M. Wt: 400.5 g/mol
InChI Key: RBLHTDYYSCWOMB-CIAFOILYSA-N
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Description

Acetohydrazides and their derivatives are a class of compounds known for their diverse chemical reactivities and potential for forming structurally complex molecules. They serve as precursors in synthesizing various heterocyclic compounds, which have significant biological and pharmacological activities.

Synthesis Analysis

The synthesis of acetohydrazide derivatives often involves condensation reactions between hydrazides and aldehydes or ketones, resulting in Schiff bases. For example, compounds have been synthesized from starting materials such as 2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide with various benzaldehydes to evaluate their antimicrobial activities (A. Amr et al., 2016).

Molecular Structure Analysis

The molecular structures of acetohydrazide derivatives are often confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry, in addition to X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions within crystals. For instance, the crystal structure analysis of N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides revealed their configuration and molecular interactions (T. V. Quoc et al., 2019).

Scientific Research Applications

Synthesis and Biological Applications

Research has shown that compounds with similar structures to N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide are actively explored for their therapeutic potential. For instance, a study on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone highlighted their anti-inflammatory and analgesic properties. These compounds were found to act as cyclooxygenase inhibitors, displaying significant analgesic and anti-inflammatory activity, indicative of their potential in drug development for related conditions (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Anticancer Activity

Another area of interest is the development of anticancer agents. Compounds similar in structure have been synthesized and tested for their antitumor activity. A study reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their testing against the MCF-7 human breast adenocarcinoma cell line, where several compounds exhibited potent inhibitory activity (Khaled R. A. Abdellatif et al., 2014). This highlights the potential of such compounds in the development of new cancer therapies.

Optical and Material Applications

Beyond biomedical applications, these compounds have been studied for their physical properties, such as in the domain of nonlinear optical materials. Research into hydrazones revealed their potential in optical device applications, including optical limiters and switches, due to their significant third-order nonlinear optical properties (K. Naseema et al., 2010). This underscores the versatility of such compounds, extending their use beyond pharmaceuticals into advanced material sciences.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-5-9-27-17-8-7-16(11-18(17)26-6-2)12-21-24-19(25)13-28-20-22-14(3)10-15(4)23-20/h5,7-8,10-12H,1,6,9,13H2,2-4H3,(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLHTDYYSCWOMB-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC(=CC(=N2)C)C)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide

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